molecular formula C10H11NO2 B13510064 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- CAS No. 91327-48-9

1-Amino-2-phenylcyclopropanecarboxylic acid, trans-

Cat. No.: B13510064
CAS No.: 91327-48-9
M. Wt: 177.20 g/mol
InChI Key: MRUPFDZGTJQLCH-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-phenylcyclopropanecarboxylic acid, trans- is a chemical compound with the molecular formula C10H11NO2 It is a cyclopropane derivative that features an amino group and a phenyl group attached to the cyclopropane ring

Preparation Methods

The synthesis of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazo compounds in the presence of a chiral catalyst to form the cyclopropane ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability of the process .

Chemical Reactions Analysis

1-Amino-2-phenylcyclopropanecarboxylic acid, trans- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Amino-2-phenylcyclopropanecarboxylic acid, trans- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products

Mechanism of Action

The mechanism of action of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

1-Amino-2-phenylcyclopropanecarboxylic acid, trans- can be compared with other cyclopropane derivatives, such as:

The uniqueness of 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

91327-48-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10+/m0/s1

InChI Key

MRUPFDZGTJQLCH-WCBMZHEXSA-N

Isomeric SMILES

C1[C@H]([C@]1(C(=O)O)N)C2=CC=CC=C2

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.